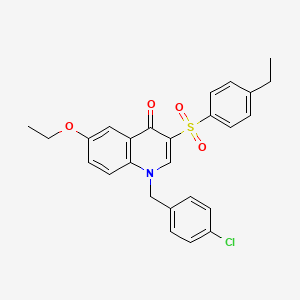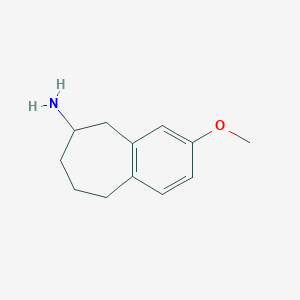
1-(4-chlorobenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one is a chemical compound that belongs to the quinolinone family. It is also known as TAK-659 and is currently under investigation for its potential use in treating various types of cancer.
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit significant effects onallergic reactions . These reactions are often mediated by H1 receptors , which interact with histamine to cause allergies .
Mode of Action
It’s known that similar compounds, such as piperazine h1 receptor antagonists, have a higher affinity to h1 receptors than histamine . This suggests that the compound might interact with its targets by competitively inhibiting the binding of histamine to H1 receptors, thereby mitigating allergic reactions .
Biochemical Pathways
Allergies are associated with subsequent inflammation . Some derivatives of sulfonamides, which are part of the compound’s structure, have shown good anti-inflammatory activities . Therefore, it’s plausible that the compound may influence inflammatory pathways.
Pharmacokinetics
The different substitutions on the lipophilic or hydrophilic parts of similar compounds can modify their pharmacologic profile as well as pharmacokinetics .
Result of Action
The compound’s action results in significant effects on both allergic asthma and allergic itching . This suggests that the compound’s action at the molecular and cellular level could potentially alleviate symptoms associated with these conditions.
Action Environment
It’s known that allergic reactions occur in response to environmental substances known as allergens . Therefore, the compound’s efficacy could potentially be influenced by the presence or absence of these allergens.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-chlorobenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one in lab experiments include its potent inhibitory effect on BTK and its potential use in treating various types of cancer. However, its limitations include the need for further investigation of its biochemical and physiological effects and its potential side effects.
Orientations Futures
For research on 1-(4-chlorobenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one include the following:
1. Investigation of its efficacy in treating various types of cancer in clinical trials.
2. Exploration of its potential use in combination with other cancer therapies.
3. Investigation of its biochemical and physiological effects in more detail.
4. Development of more efficient synthesis methods.
5. Investigation of its potential use in other diseases and conditions.
Méthodes De Synthèse
The synthesis of 1-(4-chlorobenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one involves a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with 2-ethoxyaniline to form 1-(4-chlorobenzyl)-2-ethoxy-1,2-dihydroquinolin-4(1H)-one. The second step involves the reaction of the intermediate product with 4-ethylbenzenesulfonyl chloride to form the final product.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one has shown promising results in preclinical studies for its potential use in treating various types of cancer, including lymphoma and leukemia. It works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the growth and survival of cancer cells. Inhibition of BTK leads to the activation of apoptotic pathways and the suppression of cell proliferation.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO4S/c1-3-18-7-12-22(13-8-18)33(30,31)25-17-28(16-19-5-9-20(27)10-6-19)24-14-11-21(32-4-2)15-23(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKMEVDGBNQYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methoxyphenyl)sulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2854358.png)
![8-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2854359.png)
![5-cyclopropyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2854361.png)

![2-Methoxyethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2854364.png)



![2-[(1-Propan-2-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2854370.png)
![3-benzyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2854373.png)
![1-[(2-Methylphenyl)methyl]-4-pyrazol-1-ylpiperidine](/img/structure/B2854374.png)
![3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid](/img/structure/B2854375.png)
